

Application Notes and Protocols for Permabond 910 in Strain Gauge Applications

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Compound of Interest

Compound Name: Permabond 910

Cat. No.: B1167610

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This document provides a detailed guide for the proper use of **Permabond 910**, a methyl cyanoacrylate adhesive, for bonding strain gauges in various research and development applications. Adherence to these protocols will ensure a stable, reliable bond for accurate strain measurements.

Introduction to Permabond 910

Permabond 910 is a fast-curing, single-part cyanoacrylate adhesive.^{[1][2]} It is specifically designed for bonding metal surfaces, offering excellent adhesion to materials such as steel and aluminum.^{[1][3][4]} Its rapid curing at room temperature makes it a suitable choice for applications requiring quick assembly.^{[1][2]} The adhesive polymerizes when pressed into a thin film between two surfaces, with the curing process initiated by surface moisture.^[2]

Quantitative Data Summary

The following table summarizes the key performance characteristics of **Permabond 910** adhesive.

Property	Value
Chemical Type	100% Methyl Cyanoacrylate
Appearance	Colorless Liquid
Viscosity @ 23°C	~80 mPa·s
Fixture Time	10 seconds (on most surfaces)
Full Cure Time	24 hours at room temperature for optimal results[5]
Operating Temperature	-55°C to a temperature that does not unduly stress the joint[1]
Shear Strength (Steel)	23-29 N/mm ² (3300-4200 psi)
Shear Strength (Alum.)	13-15 N/mm ² (1900-2200 psi)

Note: Handling times can be influenced by temperature, humidity, and the specific surfaces being bonded.[1]

Experimental Protocol: Strain Gauge Bonding

This protocol outlines the step-by-step procedure for bonding a strain gauge to a substrate using **Permabond 910**.

3.1. Materials Required:

- **Permabond 910** adhesive
- Strain gauge
- Substrate material (e.g., steel, aluminum)
- Solvent for degreasing (e.g., acetone, isopropanol)[1][2][6]
- Lint-free gauze or wipes[6][7]
- Fine-grit silicon-carbide paper (e.g., 320-400 grit)[6]

- Pencil (4H for aluminum) or ballpoint pen (for steel) for marking[6]
- Tweezers for handling the strain gauge[8]
- Polyethylene sheet[7]
- Clamping device (if required for consistent pressure)

3.2. Surface Preparation:

Proper surface preparation is critical for achieving a strong and stable bond.[6]

- Degreasing: Thoroughly clean the bonding area with a suitable solvent like acetone or isopropanol to remove any oil, grease, or other contaminants.[1][2][6] Wipe in a single direction to avoid redepositing contaminants.[5][7]
- Abrading: For metal surfaces like aluminum and copper alloys, lightly abrade the bonding area with fine-grit silicon-carbide paper to remove any oxide layers.[1][2] For steels, a 320-grit paper is suitable, while a 400-grit paper is recommended for aluminum alloys.[6]
- Cleaning: After abrading, repeat the degreasing step to remove any loose particles.[7] Ensure the surface is completely dry before proceeding.[1][2] Do not allow the solvent to dry on the surface, as this can leave a contaminating film.[6]
- Marking: Use a pencil or ballpoint pen to carefully mark the alignment for the strain gauge on the prepared surface.[6][7] Do not scribe the lines, as this can create stress concentrations.
[6]

3.3. Adhesive Application and Strain Gauge Placement:

- Handling: Use tweezers to handle the strain gauge to avoid contamination.[8]
- Adhesive Application: Apply a single, small drop of **Permabond 910** to the back of the strain gauge.[7] Apply the adhesive sparingly to ensure a thin bond line.[1][2]
- Placement: Quickly and accurately align the strain gauge with the markings on the substrate.
[1][2]

- Pressure Application: Cover the strain gauge with a polyethylene sheet and press down firmly and evenly with your thumb.[7] Apply enough pressure to cause the adhesive to spread into a thin, uniform layer. Maintain this pressure for at least 60 seconds.[5]

3.4. Curing:

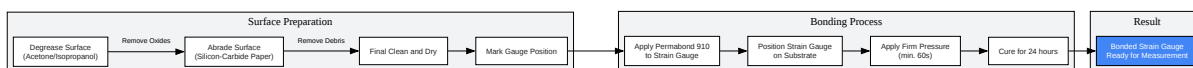
- Initial Cure: **Permabond 910** will achieve fixture strength in approximately 10 seconds, meaning the components will be difficult to reposition.[1][2]
- Full Cure: For the most reliable and stable measurements, allow the adhesive to fully cure for 24 hours at room temperature before subjecting the bonded assembly to any load.[5] While measurements can be taken after 30-60 minutes, a full cure ensures optimal bond performance.[5][7]

3.5. Post-Bonding Inspection:

- Visually inspect the bond line to ensure there are no voids or areas where the adhesive has not spread.
- Check that the strain gauge is securely bonded and there is no lifting at the edges.

Diagrams

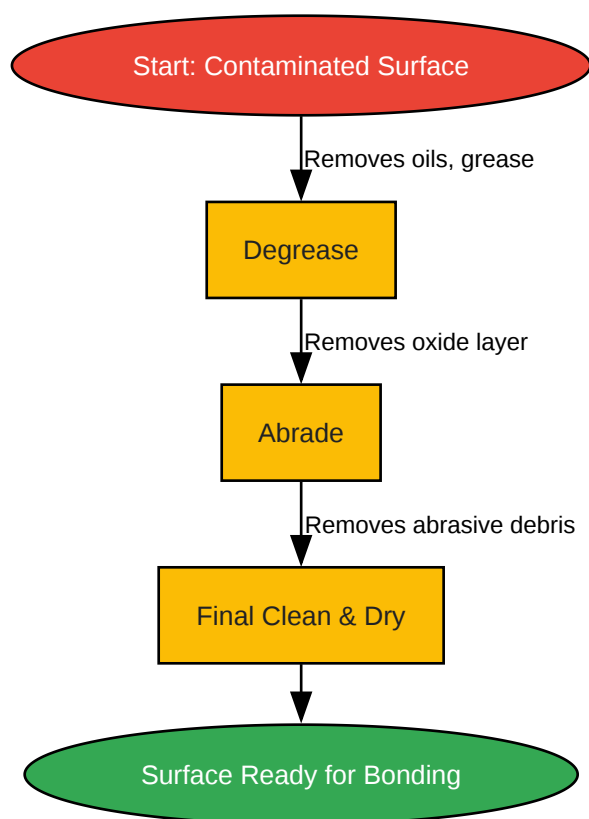
4.1. Experimental Workflow for Strain Gauge Bonding



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Caption: Workflow for bonding a strain gauge using **Permabond 910**.

4.2. Logical Relationships in Surface Preparation



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Caption: Key steps and their purpose in surface preparation.

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